molecular formula C3H3O9PS-4 B1231332 (2R)-2-O-phosphonato-3-sulfonatolactate

(2R)-2-O-phosphonato-3-sulfonatolactate

Cat. No.: B1231332
M. Wt: 246.09 g/mol
InChI Key: CABHHUMGNFUZCZ-REOHCLBHSA-J
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-O-phosphonato-3-sulfonatolactate is a chiral organosulfur compound with the molecular formula C₃H₃O₉PS and a molecular weight of 246.08 Daltons (monoisotopic weight: 249.95 Daltons) . It belongs to the class of phosphosulfolactates, characterized by a phosphonate group (-PO₃²⁻) at the C2 position and a sulfonate group (-SO₃⁻) at the C3 position of a lactate backbone. The (2R) enantiomer is one of two stereoisomers, the other being (2S)-phospho-3-sulfolactate .

This compound plays a role in microbial metabolism, particularly in sulfur assimilation pathways. It is cited in biochemical studies as an intermediate in the 3-sulfolactate cycle, a pathway observed in bacteria like Chromohalobacter salexigens . Its dual functional groups (phosphonate and sulfonate) confer unique physicochemical properties, such as high polarity and stability under physiological conditions, making it relevant in enzymology and environmental microbiology.

Properties

Molecular Formula

C3H3O9PS-4

Molecular Weight

246.09 g/mol

IUPAC Name

(2R)-2-phosphonatooxy-3-sulfonatopropanoate

InChI

InChI=1S/C3H7O9PS/c4-3(5)2(1-14(9,10)11)12-13(6,7)8/h2H,1H2,(H,4,5)(H2,6,7,8)(H,9,10,11)/p-4/t2-/m0/s1

InChI Key

CABHHUMGNFUZCZ-REOHCLBHSA-J

SMILES

C(C(C(=O)[O-])OP(=O)([O-])[O-])S(=O)(=O)[O-]

Isomeric SMILES

C([C@@H](C(=O)[O-])OP(=O)([O-])[O-])S(=O)(=O)[O-]

Canonical SMILES

C(C(C(=O)[O-])OP(=O)([O-])[O-])S(=O)(=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

O-2,4,4-Trimethylpentyl Methylphosphonofluoridate

  • Molecular Formula : C₁₀H₂₂FO₂P
  • Functional Groups: Phosphonofluoridate ester (-PO₂F), alkyl chain.
  • Properties: Highly reactive due to the fluorine atom; used in organophosphorus synthesis. Unlike this compound, it lacks sulfonate groups and is associated with toxicity risks (e.g., acetylcholinesterase inhibition) .

(2S)-2-O-Phosphonato-3-sulfonatolactate

  • Molecular Formula : C₃H₃O₉PS (same as (2R) isomer).
  • Key Difference: Stereochemistry at C2.

Sulfonate-Containing Compounds

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

  • Structure : Aryl sulfonate with pyrazole and aldehyde groups.
  • Properties: Unlike the target compound, this molecule is hydrophobic and used in agrochemicals.

Dual-Functional Group Compounds

Phosphosulfolactate Derivatives

  • Examples : (RS)-phospho-3-sulfolactate (racemic mixture).

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Formula Functional Groups Molecular Weight (Da) Biological Role
This compound C₃H₃O₉PS Phosphonate, sulfonate, lactate 246.08 Microbial sulfur metabolism
(2S)-2-O-phosphonato-3-sulfonatolactate C₃H₃O₉PS Phosphonate, sulfonate, lactate 246.08 Metabolic intermediate (minor)
O-2,4,4-Trimethylpentyl methylphosphonofluoridate C₁₀H₂₂FO₂P Phosphonofluoridate, alkyl 224.25 Synthetic intermediate

Table 2: Physicochemical Properties

Property This compound O-2,4,4-Trimethylpentyl methylphosphonofluoridate
Water Solubility High (polar groups) Low (hydrophobic alkyl chain)
Stability Stable at physiological pH Hydrolyzes in aqueous media
Bioactivity Non-toxic metabolic intermediate Neurotoxic (acetylcholinesterase inhibitor)

Research Findings and Limitations

  • Enzymatic Specificity : The (2R) enantiomer is preferentially utilized by sulfolactate dehydrogenase in C. salexigens, whereas the (2S) form shows negligible activity .
  • Safety Profile: While phosphonates like methylphosphonofluoridates are hazardous, the target compound’s safety data remain unstudied. Analogous sulfonates (e.g., aryl sulfonates) show low acute toxicity but may bioaccumulate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R)-2-O-phosphonato-3-sulfonatolactate
Reactant of Route 2
(2R)-2-O-phosphonato-3-sulfonatolactate

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